

Technical Guide: Physicochemical Profiling of Pyrimidinyl-Morpholine Carboxylic Acids[2]

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Compound of Interest

Compound Name:	4-(Pyrimidin-5-yl)morpholine-2-carboxylic acid
CAS No.:	1185302-97-9
Cat. No.:	B3217842

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Executive Summary

The pyrimidinyl-morpholine scaffold represents a privileged structure in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., PI3K, mTOR, PLK4) due to its ability to form critical hydrogen bonds with the hinge region of ATP-binding pockets.[1] However, the introduction of a carboxylic acid moiety—often to modulate solubility, target solvent-exposed residues, or reduce metabolic clearance—introduces complex physicochemical behavior.[1]

This guide addresses the specific challenge of characterizing the hydrophobicity of pyrimidinyl-morpholine carboxylic acids. Unlike simple neutral drugs, these compounds exist primarily as zwitterions at physiological pH.[1][2] Consequently, standard LogP (partition coefficient of the neutral species) is an insufficient descriptor.[1] This document details the ionization logic, the necessity of pH-dependent LogD profiling, and provides a validated protocol for accurate measurement.

Chemical Architecture & Ionization Logic

To accurately measure hydrophobicity, one must first understand the ionization states.^[1] The scaffold contains two primary ionizable centers:

- The Morpholine Nitrogen: A secondary/tertiary amine acting as a base ()^[2]
- The Carboxylic Acid: A proton donor acting as an acid ()^[2]
- The Pyrimidine Ring: Typically a very weak base (), which remains unprotonated at physiological pH unless strongly electron-donating groups are present.^{[1][2]}

The Zwitterionic Window

At physiological pH (7.4), the carboxylic acid is deprotonated (

) and the morpholine nitrogen is protonated (

)^[1] This creates a zwitterion (net neutral charge but highly polar).^[2]

- pH < 3: Cationic species dominance ()^{[1][2]}
- pH 4 – 8: Zwitterionic species dominance ()^[2]
- pH > 9: Anionic species dominance ()^[2]

Scientific Insight: The zwitterionic nature significantly reduces the apparent lipophilicity (LogD) compared to the intrinsic LogP of the uncharged form. This high polarity often results in low membrane permeability unless the compound can adopt an "internal salt" conformation that masks the charges, or if it utilizes active transport mechanisms.

Visualization: Ionization Equilibrium

The following diagram illustrates the species distribution across the pH scale for a generic pyrimidinyl-morpholine carboxylic acid.



Figure 1: Ionization Equilibrium of Pyrimidinyl-Morpholine Carboxylic Acids

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Figure 1: The zwitterionic species dominates the physiological pH window, drastically affecting octanol-water partitioning.

Hydrophobicity: LogP vs. LogD[2][4][5][6][7]

For this scaffold, LogP (Partition Coefficient) refers strictly to the ratio of the uncharged, non-ionic species between octanol and water.[1] However, the uncharged species (COOH / N) is statistically rare at any pH because the acidic and basic pKa values overlap to favor the zwitterion.

Therefore, LogD (Distribution Coefficient) is the only operationally relevant metric.[1]

[1]

Critical Observation: For pyrimidinyl-morpholine carboxylic acids, the LogD profile often exhibits a "U-shape" or a complex curve where lipophilicity is minimized in the zwitterionic region (pH 4-8) due to the high desolvation penalty of the dual charges, despite the net neutral charge.

Validated Experimental Protocols

For drug development, we utilize two orthogonal methods.[1][3] The Miniaturized Shake-Flask is the robust workhorse for LogD determination, while Potentiometric Titration is used to determine the pKa values required to model the full pH-lipophilicity profile.

Method A: Miniaturized Shake-Flask (LC-MS/MS Detection)

Best for: Direct measurement of LogD at specific physiological pH points (e.g., 7.4).[1][2]

Reagents:

- 1-Octanol (HPLC Grade, pre-saturated with buffer).[1][2]
- PBS Buffer (pH 7.[2][4]4) or Ammonium Acetate (pH 5.0/9.0), pre-saturated with octanol.[1]
- Internal Standard (e.g., Ketoconazole or a structural analog).[1]

Protocol Steps:

- Phase Pre-saturation: Mix 1-octanol and buffer (1:1 v/v) vigorously for 24 hours. Separate phases. This prevents volume changes during the experiment.
- Stock Preparation: Dissolve test compound in DMSO (10 mM).
- Partitioning:
 - In a 2 mL deep-well plate or glass vial, add 495 μ L of pre-saturated Buffer.[1][2]
 - Add 5 μ L of DMSO Stock.[2]
 - Add 500 μ L of pre-saturated Octanol.
 - Note: The low volume ratio (1:1) is standard, but for very hydrophilic zwitterions, a ratio of 1:10 (Octanol:Buffer) may be needed to concentrate the organic phase signal.[1]
- Equilibration: Seal and shake at 800 rpm for 2 hours at 25°C. Centrifuge at 3000g for 10 mins to break emulsion.
- Sampling & Analysis:
 - Carefully aspirate the top (octanol) layer. Dilute with MeOH/Internal Standard.

- Aspirate the bottom (buffer) layer. Critical: Wipe the pipette tip to avoid octanol contamination. Dilute with MeOH/Internal Standard.
- Quantify both phases using LC-MS/MS (MRM mode).
- Calculation:

Method B: Potentiometric Titration (pKa Determination)

Best for: Accurately defining the ionization constants to predict LogD across the entire pH range.

Protocol Summary: Using a Sirius T3 or similar autotitrator:

- Dissolve compound in water (or water/methanol co-solvent if insoluble).[2]
- Titrate with 0.1 M KOH and 0.1 M HCl from pH 2 to pH 12.
- The software determines pKa values based on the change in buffering capacity.
- Validation: For zwitterions, ensure the "isoelectric point" (pI) is identified.[1]

Workflow Visualization

The following diagram outlines the decision tree for characterizing these compounds, ensuring data integrity.

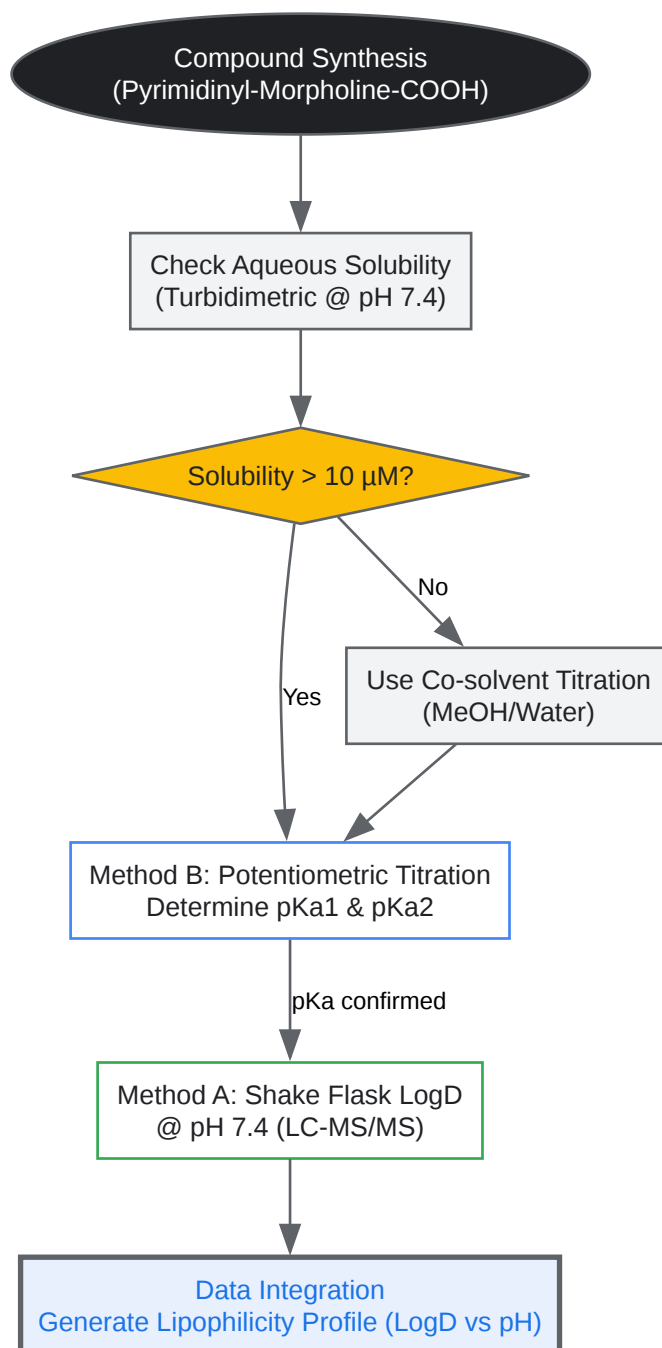


Figure 2: Physicochemical Characterization Workflow

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Figure 2: Integrated workflow for solubility, pKa, and LogD determination.

Data Interpretation & Structure-Property Relationships (SPR)

The table below illustrates how structural modifications to the pyrimidinyl-morpholine scaffold affect the physicochemical profile. Note how the carboxylic acid dramatically lowers LogD compared to the ester or amide analogs.

Compound Variant	R-Group (on Pyrimidine)	Acid/Derivative	pKa (Base/Acid)	LogD (pH 7. [1][2]4)	Interpretation
Ref 1	Phenyl	-COOH	8.5 / 4.2	-0.23	Zwitterionic. High solubility, low permeability. [2] Likely requires prodrug strategy.[2]
Ref 2	Phenyl	-COOMe (Ester)	8.5 / -	2.10	Cationic (Base only). Lipophilic.[2] Good permeability, but ester is labile.[1]
Ref 3	4-F-Phenyl	-COOH	8.4 / 4.1	0.15	Fluorine adds lipophilicity, slightly raising LogD but still low due to zwitterion.[1] [2]
Ref 4	Phenyl	-CONH2 (Amide)	8.5 / -	1.45	Neutral/Cationic. Moderate lipophilicity.[2] Good balance for oral drugs.

Key Takeaway for Lead Optimization: If the carboxylic acid is essential for binding (e.g., salt bridge to Lysine), but the LogD (-0.[1]23) prevents cell entry, consider:

- Bioisosteres: Replace -COOH with Tetrazole or Acylsulfonamide (higher LogD).[2]
- Prodrugs: Mask the acid as an ethyl ester or morpholino-ethyl ester to improve absorption, relying on intracellular esterases to release the active acid.

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